molecular formula C14H20O3 B2660394 2-(3,3-Dimethylbutoxy)-2-phenylacetic acid CAS No. 1498247-91-8

2-(3,3-Dimethylbutoxy)-2-phenylacetic acid

Cat. No.: B2660394
CAS No.: 1498247-91-8
M. Wt: 236.311
InChI Key: ILXDJVUNIOATOY-UHFFFAOYSA-N
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Description

2-(3,3-Dimethylbutoxy)-2-phenylacetic acid (CAS: 1498247-91-8) is an ether derivative of phenylacetic acid. Its structure features a phenyl group attached to an acetic acid backbone, with a 3,3-dimethylbutoxy substituent at the α-position.

Properties

IUPAC Name

2-(3,3-dimethylbutoxy)-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-14(2,3)9-10-17-12(13(15)16)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXDJVUNIOATOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCOC(C1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Dimethylbutoxy)-2-phenylacetic acid typically involves the reaction of 2-phenylacetic acid with 3,3-dimethylbutanol under acidic conditions to form the ester intermediate. This intermediate is then hydrolyzed to yield the desired acid. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Dimethylbutoxy)-2-phenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(3,3-Dimethylbutoxy)-2-phenylacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,3-Dimethylbutoxy)-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Chemical Properties

The table below summarizes key structural analogs of 2-(3,3-dimethylbutoxy)-2-phenylacetic acid, highlighting differences in substituents, molecular weights, and physicochemical properties:

Compound Name Substituent(s) Molecular Formula Molecular Weight CAS Number Key Features/Applications
This compound 3,3-Dimethylbutoxy C₁₄H₁₉O₃* ~250.3† 1498247-91-8 Ether group; potential intermediate in drug synthesis
2-(3,4-Dichlorophenoxy)-2-phenylacetic acid 3,4-Dichlorophenoxy C₁₄H₁₀Cl₂O₃ 297.14 938368-83-3 Chlorine substituents enhance lipophilicity
2-(tert-Butoxy)-2-phenylacetic acid tert-Butoxy C₁₂H₁₆O₃ 208.25 N/A Bulky tert-butyl group; impacts solubility
2-Methoxy-2-phenylacetic acid Methoxy C₉H₁₀O₃ 166.17 104-01-8 Smaller substituent; higher aqueous solubility
2-(4-Chlorophenyl)-2-phenylacetic acid 4-Chlorophenyl C₁₄H₁₁ClO₂ 246.69 21771-88-0 Dual phenyl groups; potential steric effects
2-(4-Bromobenzenesulfonamido)-2-phenylacetic acid 4-Bromobenzenesulfonamido C₁₄H₁₂BrNO₄S 370.22 N/A Sulfonamide group; hydrogen-bonding capability

*Calculated based on structural formula. †Estimated using standard atomic weights.

Key Observations:
  • Substituent Effects: Lipophilicity: Chlorine (e.g., 3,4-dichlorophenoxy) and bromine (sulfonamide analog) substituents increase lipophilicity, which may enhance membrane permeability . Solubility: Methoxy and smaller alkyl groups (e.g., tert-butoxy) improve aqueous solubility compared to bulkier substituents like 3,3-dimethylbutoxy . Steric Hindrance: Bulky groups (e.g., tert-butoxy) may limit binding to flat receptor sites but stabilize interactions with hydrophobic pockets .

Biological Activity

2-(3,3-Dimethylbutoxy)-2-phenylacetic acid (CAS No. 1498247-91-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, antimicrobial properties, and therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula C15H22O3C_{15}H_{22}O_3. Its structure incorporates a phenylacetic acid moiety with a 3,3-dimethylbutoxy substituent, which may influence its biological interactions.

1. Enzyme Inhibition

Research has indicated that derivatives of phenylacetic acids can inhibit specific enzymes involved in metabolic pathways. The mechanism often involves competitive inhibition, where the compound competes with the substrate for binding to the enzyme's active site.

Table 1: Enzyme Inhibition Potency of Related Compounds

CompoundIC50 (µM)Comments
This compoundTBDUnder investigation
Piperidine Derivative A5.0Effective MenA inhibitor
Piperidine Derivative B2.0Enhanced potency with para-substitution

2. Antimicrobial Activity

The structural characteristics of this compound suggest potential antimicrobial properties. Studies have shown that related compounds can disrupt bacterial cell walls or interfere with metabolic processes.

Case Study: Antimycobacterial Activity
A study evaluating various piperidine derivatives found that modifications to the alkyl group significantly influenced antimicrobial efficacy against Mycobacterium tuberculosis. The presence of the dimethylbutoxy group was noted to enhance activity compared to simpler analogs.

3. Anti-inflammatory Effects

Preliminary investigations have suggested that this compound may exhibit anti-inflammatory properties similar to other phenylacetic acid derivatives. The exact mechanism is still under investigation but may involve modulation of inflammatory pathways.

Potency Variability

Variations in substituents on the phenyl ring and alkyl chain lead to diverse biological activities. Systematic exploration of analogs is necessary to optimize efficacy.

The compound may exert effects through competitive inhibition mechanisms, as observed in other known derivatives. Further studies are required to elucidate specific molecular targets and pathways involved.

Therapeutic Potential

Given its promising activity against certain enzymes and pathogens, there is potential for development into therapeutic agents targeting infectious diseases and inflammation.

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